molecular formula C23H38O3S B571053 Arachidonoyl-1-thio-Glycerol

Arachidonoyl-1-thio-Glycerol

Cat. No.: B571053
M. Wt: 394.6 g/mol
InChI Key: UUOPRYPOAXYNLX-DOFZRALJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Arachidonoyl-1-thio-Glycerol is a thioester substrate analog of 2-arachidonoyl glycerol. It is a lipid molecule that can interact with cellular retinol binding protein 2. This compound is significant in the study of lipid biochemistry and endocannabinoid systems, particularly in the measurement of monoacylglycerol lipase activity .

Biochemical Analysis

Biochemical Properties

Arachidonoyl-1-thio-Glycerol plays a significant role in biochemical reactions, particularly in the measurement of MAGL activity. MAGL hydrolyzes this compound to arachidonic acid and glycerol, thereby terminating its biological actions . This interaction is crucial as it helps in understanding the enzymatic activity and regulation of MAGL. The compound also interacts with other biomolecules such as diacylglycerol lipase alpha (DGLα) and cannabinoid receptor type 1 (CB1R), which are involved in the endocannabinoid signaling pathway .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It is known to modulate the activity of the endocannabinoid system, which plays a role in regulating emotional state, pain sensation, and other physiological processes . The compound’s interaction with MAGL and subsequent hydrolysis to arachidonic acid can impact inflammatory responses and other cellular functions .

Molecular Mechanism

The molecular mechanism of this compound involves its hydrolysis by MAGL, resulting in the production of arachidonic acid and glycerol . This process is crucial for terminating the biological actions of the compound. Additionally, this compound acts as a substrate analog for 2-arachidonoyl glycerol, allowing it to mimic the natural substrate and provide insights into the enzymatic activity of MAGL . The compound’s interaction with CB1R also plays a role in modulating cannabinoid signaling pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is stable when stored at -80°C and can be shipped on wet ice . Long-term studies have shown that the hydrolysis of this compound by MAGL remains consistent, making it a reliable substrate for biochemical assays . Any degradation of the compound can affect its efficacy in these assays.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively measures MAGL activity without causing significant adverse effects . At higher doses, there may be toxic or adverse effects, including potential disruptions in endocannabinoid signaling and inflammatory responses . It is essential to determine the optimal dosage to balance efficacy and safety in experimental settings.

Metabolic Pathways

This compound is involved in the metabolic pathways related to the endocannabinoid system. It is hydrolyzed by MAGL to produce arachidonic acid and glycerol, which are further metabolized in various biochemical pathways . The compound’s interaction with enzymes such as DGLα and CB1R also influences metabolic flux and the levels of metabolites involved in the endocannabinoid signaling pathway .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. The compound’s localization and accumulation are influenced by its interactions with CB1R and other components of the endocannabinoid system . These interactions play a role in determining the compound’s efficacy and function in biochemical assays.

Subcellular Localization

This compound is localized in specific subcellular compartments, where it exerts its activity and function. The compound’s targeting signals and post-translational modifications direct it to particular organelles, such as the endoplasmic reticulum and mitochondria . This subcellular localization is crucial for its role in modulating endocannabinoid signaling and other cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: Arachidonoyl-1-thio-Glycerol can be synthesized through the esterification of arachidonic acid with 1-thio-glycerol. The reaction typically involves the use of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction is carried out under an inert atmosphere, typically nitrogen, to prevent oxidation .

Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis of this compound on a larger scale would likely involve similar esterification processes with optimization for yield and purity. This could include the use of automated synthesis equipment and stringent quality control measures to ensure consistency .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Properties

IUPAC Name

S-(2,3-dihydroxypropyl) (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenethioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H38O3S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-23(26)27-21-22(25)20-24/h6-7,9-10,12-13,15-16,22,24-25H,2-5,8,11,14,17-21H2,1H3/b7-6-,10-9-,13-12-,16-15-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUOPRYPOAXYNLX-DOFZRALJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CCC=CCC=CCC=CCCCC(=O)SCC(CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)SCC(CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H38O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: How does Arachidonoyl-1-thio-Glycerol enable the spectrophotometric measurement of MAGL activity?

A1: this compound (A-1-TG) is a thioester analog of the endocannabinoid 2-arachidonoylglycerol (2-AG), a primary substrate of MAGL. A-1-TG is also hydrolyzed by MAGL, releasing thioglycerol. This released thioglycerol then reacts with 5,5′-dithiobis(2-dinitrobenzoic acid) (DTNB) present in the assay. This reaction produces a yellow-colored thiolate ion (TNB), which can be easily measured spectrophotometrically. [] This colorimetric change allows for the indirect quantification of MAGL activity.

Q2: What are the advantages of using this compound over radioactive substrates in MAGL activity assays?

A2: The use of A-1-TG in the spectrophotometric assay presents several advantages over traditional radioactive methods employing substrates like 3H-2-oleoylglycerol. Firstly, the A-1-TG assay is significantly more cost-effective, as it avoids the use of expensive radiolabeled materials. [] Secondly, the spectrophotometric assay offers a higher throughput format, making it suitable for screening large compound libraries or analyzing multiple samples simultaneously. This is in contrast to the more laborious and time-consuming nature of radioactive assays.

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